Cas no 445387-35-9 (7-(pyridin-3-yl)methyl-7-azabicyclo2.2.1heptane)

7-(Pyridin-3-yl)methyl-7-azabicyclo[2.2.1]heptane is a bicyclic amine derivative featuring a pyridinylmethyl substituent, which enhances its utility as a versatile intermediate in organic synthesis and pharmaceutical research. The rigid azabicyclo[2.2.1]heptane scaffold provides structural stability, while the pyridine moiety introduces potential for coordination and reactivity in metal-catalyzed transformations. This compound is particularly valuable in the development of bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capabilities. Its well-defined stereochemistry and functional group compatibility make it suitable for applications in asymmetric synthesis and medicinal chemistry, where precise molecular architecture is critical. The compound's stability under standard conditions further ensures reliable handling and storage.
7-(pyridin-3-yl)methyl-7-azabicyclo2.2.1heptane structure
445387-35-9 structure
Product Name:7-(pyridin-3-yl)methyl-7-azabicyclo2.2.1heptane
CAS No:445387-35-9
MF:C12H16N2
MW:188.268842697144
CID:6352851
PubChem ID:10130293
Update Time:2025-05-21

7-(pyridin-3-yl)methyl-7-azabicyclo2.2.1heptane Chemical and Physical Properties

Names and Identifiers

    • 7-(pyridin-3-yl)methyl-7-azabicyclo2.2.1heptane
    • AKOS032844679
    • 445387-35-9
    • CHEMBL104700
    • 7-(pyridin-3-ylmethyl)-7-azabicyclo[2.2.1]heptane
    • 7-[(pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane
    • BDBM50115289
    • F6546-1184
    • 7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane
    • Inchi: 1S/C12H16N2/c1-2-10(8-13-7-1)9-14-11-3-4-12(14)6-5-11/h1-2,7-8,11-12H,3-6,9H2
    • InChI Key: SCDKHPSUXHBJDJ-UHFFFAOYSA-N
    • SMILES: N1(CC2C=NC=CC=2)C2CCC1CC2

Computed Properties

  • Exact Mass: 188.131348519g/mol
  • Monoisotopic Mass: 188.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 16.1Ų

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7-(pyridin-3-yl)methyl-7-azabicyclo2.2.1heptane Related Literature

Additional information on 7-(pyridin-3-yl)methyl-7-azabicyclo2.2.1heptane

7-(Pyridin-3-yl)methyl-7-azabicyclo[2.2.1]heptane: A Comprehensive Overview

7-(Pyridin-3-yl)methyl-7-azabicyclo[2.2.1]heptane (CAS No. 445387-35-9) is a structurally complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique properties and potential applications. This compound, characterized by its bicyclic structure and pyridine substituent, has been the subject of extensive research aimed at understanding its synthesis, reactivity, and potential uses in drug development.

The molecular structure of 7-(pyridin-3-yl)methyl-7-azabicyclo[2.2.1]heptane is notable for its bicyclo[2.2.1]heptane framework, which provides a rigid and stable scaffold for further functionalization. The presence of a pyridine ring at the 3-position introduces additional electronic and steric effects, making this compound a versatile building block in organic synthesis.

Recent studies have highlighted the importance of bicyclic compounds like 7-(pyridin-3-yl)methyl-7-azabicyclo[2.2.1]heptane in medicinal chemistry, particularly as templates for the development of bioactive molecules with improved pharmacokinetic profiles. The compound's ability to form hydrogen bonds and its potential to interact with biological targets such as enzymes and receptors make it a promising candidate for drug design.

One of the most significant advancements in the synthesis of CAS No. 445387-35-9 involves the use of palladium-catalyzed coupling reactions, which have enabled researchers to achieve high yields and excellent stereocontrol during the construction of the bicyclic framework. These methods have not only simplified the synthesis process but also opened up new avenues for exploring analogs with diverse substituents.

Moreover, computational studies have provided valuable insights into the electronic properties and reactivity of 7-(pyridin-3-yl)methyl groups, revealing their potential as electron-withdrawing or donating moieties depending on their substitution pattern. This understanding has been instrumental in guiding the design of novel derivatives with tailored chemical reactivity.

In terms of applications, bicyclic systems like bicyclo[2.2.1]heptane have found utility in various areas, including catalysis, materials science, and asymmetric synthesis. The integration of a pyridine moiety into such frameworks has further expanded their scope by introducing aromaticity and π-interactions, which are critical for many chemical transformations.

Looking ahead, ongoing research is focused on leveraging the unique properties of CAS No. 445387-35-9 to develop innovative materials with tailored functionalities for advanced applications in nanotechnology and drug delivery systems.

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